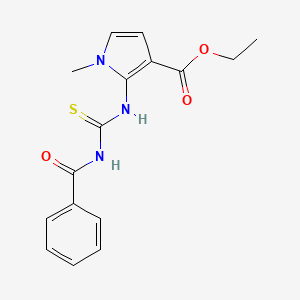![molecular formula C9H17N B12311827 3,3-Dimethyl-octahydrocyclopenta[b]pyrrole](/img/structure/B12311827.png)
3,3-Dimethyl-octahydrocyclopenta[b]pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(3aR,6aR)-3,3-dimethyl-octahydrocyclopenta[b]pyrrole is a complex organic compound belonging to the class of heterocyclic compounds. This compound features a cyclopentane ring fused to a pyrrole ring, with two methyl groups attached to the cyclopentane ring. The stereochemistry of the compound is specified by the (3aR,6aR) configuration, indicating the spatial arrangement of the atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,6aR)-3,3-dimethyl-octahydrocyclopenta[b]pyrrole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the [3 + 2] cycloaddition reaction is a promising approach for constructing five-membered heterocyclic scaffolds, including pyrroles . This reaction typically involves the use of organocatalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of rac-(3aR,6aR)-3,3-dimethyl-octahydrocyclopenta[b]pyrrole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
rac-(3aR,6aR)-3,3-dimethyl-octahydrocyclopenta[b]pyrrole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of the pyrrole ring and the methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
rac-(3aR,6aR)-3,3-dimethyl-octahydrocyclopenta[b]pyrrole has diverse applications in scientific research:
Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive molecules and studying biological pathways.
Medicine: The compound’s derivatives may have potential therapeutic applications, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of rac-(3aR,6aR)-3,3-dimethyl-octahydrocyclopenta[b]pyrrole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enzymes or receptors, leading to modulation of biological activities. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- rac-(3aR,6aR)-5-methyl-octahydropyrrolo[3,4-b]pyrrole
- rac-4-[(3aR,6aR)-octahydropyrrolo[3,4-b]pyrrole-5-carbonyl]-1-methyl-1H-pyrazole
Uniqueness
rac-(3aR,6aR)-3,3-dimethyl-octahydrocyclopenta[b]pyrrole is unique due to its specific stereochemistry and the presence of two methyl groups on the cyclopentane ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C9H17N |
|---|---|
Poids moléculaire |
139.24 g/mol |
Nom IUPAC |
3,3-dimethyl-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole |
InChI |
InChI=1S/C9H17N/c1-9(2)6-10-8-5-3-4-7(8)9/h7-8,10H,3-6H2,1-2H3 |
Clé InChI |
ICBSEXUBJDEKQA-UHFFFAOYSA-N |
SMILES canonique |
CC1(CNC2C1CCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-2-[(1R,2R)-2-aminocyclohexyl]ethan-1-ol, cis](/img/structure/B12311745.png)
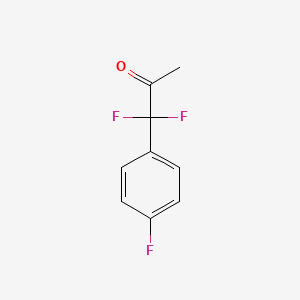
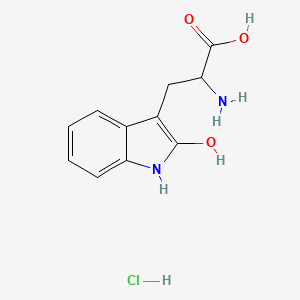
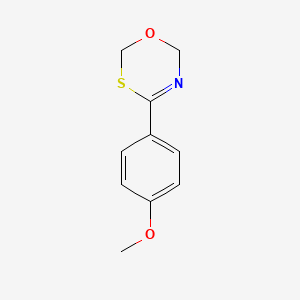
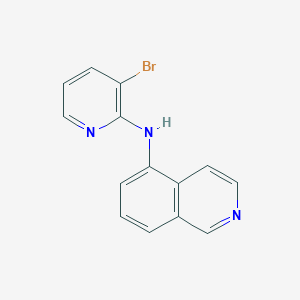
![2-Chloro-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridine](/img/structure/B12311774.png)
![N-(2-{[(5-methylfuran-2-yl)methyl]amino}ethyl)acetamide](/img/structure/B12311779.png)

![N-[(1-benzylpiperidin-4-yl)methyl]naphthalene-2-carboxamide](/img/structure/B12311790.png)


![[(3aR,4R,6Z,9S,10E,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B12311811.png)

